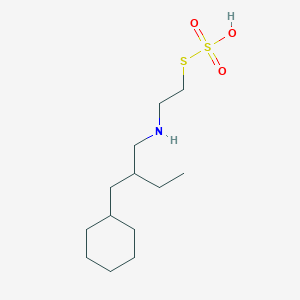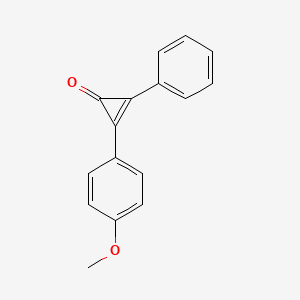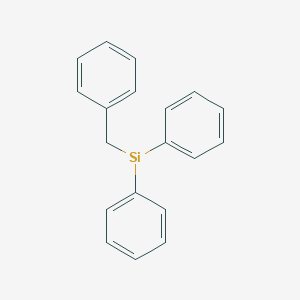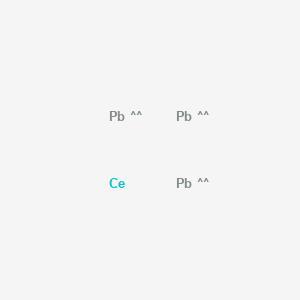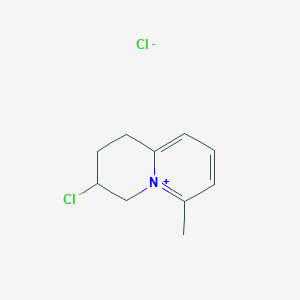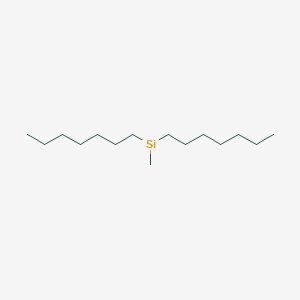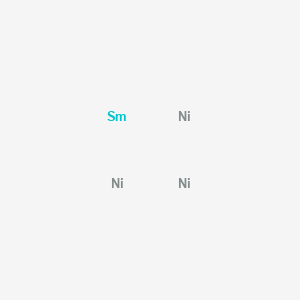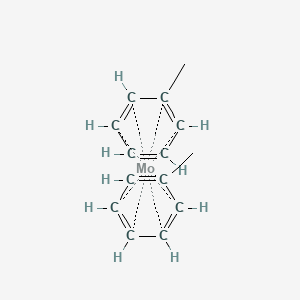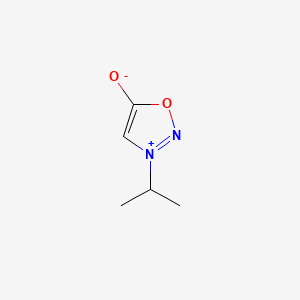![molecular formula C8H14O2 B14715770 3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene CAS No. 20682-69-3](/img/structure/B14715770.png)
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of two allyl groups connected through an ethoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene can be achieved through the reaction of allyl alcohol with ethylene oxide in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of allyl alcohol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow process where allyl alcohol and ethylene oxide are fed into a reactor containing a base catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency. The product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The allyl groups can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while hydroboration requires borane reagents.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives or organoboranes.
Applications De Recherche Scientifique
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive allyl groups.
Mécanisme D'action
The mechanism of action of 3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene involves its ability to undergo various chemical transformations due to the presence of reactive allyl groups. These groups can participate in addition, substitution, and polymerization reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Propyn-1-yloxy)-1-propene: Similar structure but with a propynyl group instead of an allyl group.
3-[2-(2-Methoxyethoxy)ethoxy]-1-propene: Contains a methoxyethoxy group, offering different reactivity and applications.
Uniqueness
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene is unique due to its dual allyl groups connected through an ethoxy linkage, providing a balance of reactivity and stability. This structure allows for diverse chemical transformations and applications in various fields, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
20682-69-3 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-(1-prop-2-enoxyethoxy)prop-1-ene |
InChI |
InChI=1S/C8H14O2/c1-4-6-9-8(3)10-7-5-2/h4-5,8H,1-2,6-7H2,3H3 |
Clé InChI |
XFJWHICSGRNOKN-UHFFFAOYSA-N |
SMILES canonique |
CC(OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





